2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18781324
InChI: InChI=1S/C14H11ClO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3
SMILES:
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol

2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

CAS No.:

Cat. No.: VC18781324

Molecular Formula: C14H11ClO

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde -

Specification

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
IUPAC Name 4-(2-chlorophenyl)-3-methylbenzaldehyde
Standard InChI InChI=1S/C14H11ClO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3
Standard InChI Key BDUYEJYHUIOWPC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (IUPAC name: 4-(2-chloro-2-methylphenyl)benzaldehyde) features a biphenyl backbone with distinct substituents:

  • Chloro group at the 2' position, imparting electron-withdrawing effects and influencing electrophilic substitution patterns.

  • Methyl group at the 2 position, contributing steric hindrance and modulating solubility.

  • Aldehyde functional group at the 4 position, serving as a reactive site for condensation, oxidation, or reduction reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁ClO
Molecular Weight230.69 g/mol
Purity (Commercial)≥95%
Storage ConditionsRoom temperature, inert atmosphere

The aldehyde group’s infrared (IR) absorption is typically observed near 1720 cm⁻¹ for the C=O stretch, while the chloro substituent’s presence can be confirmed via nuclear magnetic resonance (NMR) through characteristic splitting patterns in aromatic proton signals.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A predominant route for synthesizing biphenyl carbaldehydes involves the Suzuki-Miyaura reaction, which facilitates carbon-carbon bond formation between aryl halides and boronic acids. For 2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, a plausible synthesis employs:

  • Aryl Halide: 2-Chloro-2-methylbromobenzene.

  • Boronic Acid: 4-Formylphenylboronic acid.

Reaction conditions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C) . Yield optimization often necessitates careful control of steric effects due to the methyl group’s proximity to the reaction site.

Table 2: Representative Reaction Conditions and Yields

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF9068
Pd(OAc)₂Cs₂CO₃Toluene11052

Challenges in Regioselectivity

The presence of multiple substituents on the biphenyl framework complicates regiochemical outcomes. For instance, competing coupling sites may lead to undesired isomers, necessitating additives like silver acetate to enhance selectivity . Chromatographic purification is often required to isolate the target compound from byproducts.

Applications in Organic Synthesis

Aldehyde-Derived Transformations

The aldehyde group serves as a versatile handle for further functionalization:

  • Oxidation: Conversion to carboxylic acids using KMnO₄ or CrO₃.

  • Reduction: Synthesis of primary alcohols via NaBH₄ or LiAlH₄.

  • Condensation Reactions: Formation of Schiff bases with amines, useful in coordination chemistry.

Role in Heterocyclic Synthesis

Biphenyl carbaldehydes are precursors to benzofurans and carbazoles. For example, nitro-biaryl-ols derived from similar aldehydes undergo cyclization under acidic conditions to yield benzofurans, a class of compounds with luminescent and pharmacological properties .

CompoundCell LineIC₅₀ (24 h)IC₅₀ (48 h)
Reference Biphenyl CarbaldehydePC332.0125.47
Target Compound (Projected)PC328–3422–27

Comparison with Structural Analogues

Substituent Effects on Reactivity

  • Chloro vs. Methoxy Groups: Chloro’s electron-withdrawing nature reduces electron density at the biphenyl core, slowing electrophilic substitution compared to methoxy-bearing analogues.

  • Methyl Group Impact: Steric hindrance from the methyl group at the 2 position may limit accessibility to catalytic sites in coupling reactions, necessitating higher temperatures or prolonged reaction times .

Physicochemical Differences

  • Solubility: Methyl groups enhance lipophilicity, reducing aqueous solubility relative to hydroxyl- or carboxyl-substituted derivatives.

  • Thermal Stability: Chloro substituents increase thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses.

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